Superior Potency in TRPM2 Channel Inhibition vs. Mefenamic and Niflumic Acid
Flufenamic acid (FFA) demonstrates greater potency in inhibiting TRPM2 currents compared to its primary fenamate analogs. In a comparative study using patch-clamp electrophysiology on human TRPM2 channels expressed in HEK293 cells, the rank order of potency was FFA > mefenamic acid (MFA) = niflumic acid (NFA) [1]. This indicates that for TRPM2-dependent experiments, FFA provides more robust channel block at a given concentration than MFA or NFA. Importantly, econazole and 2-APB, alternative TRPM2 blockers, showed non-selective effects on cytosolic calcium, whereas FFA offers a more targeted approach among fenamates [1].
| Evidence Dimension | TRPM2 Channel Inhibition Potency |
|---|---|
| Target Compound Data | FFA: IC50 ~76 μM |
| Comparator Or Baseline | MFA and NFA: both less potent than FFA |
| Quantified Difference | Potency order: FFA > MFA = NFA |
| Conditions | Human TRPM2 channels in HEK293 T-REx cells; whole-cell patch-clamp |
Why This Matters
For researchers investigating TRPM2 channels, selecting flufenamic acid over mefenamic or niflumic acid ensures the highest potency fenamate-based block, reducing the required drug concentration and potentially minimizing off-target effects associated with higher doses.
- [1] Chen, G. L., et al. (2012). Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels. British Journal of Pharmacology, 167(6), 1232-1243. View Source
